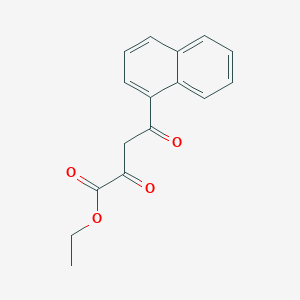

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-naphthalen-1-yl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXPDQIRXRJXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

CAS Number: 1019379-49-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate is a keto-ester derivative featuring a naphthalene moiety, a structural motif of significant interest in medicinal chemistry.[1] While direct and extensive experimental data for this specific compound (CAS 1019379-49-7) is limited in publicly available literature, its structural components—the 4-aryl-2,4-dioxobutanoate core and the bulky naphthalene ring—suggest a strong potential for diverse and valuable biological activities. The lipophilic nature of the naphthalene ring is known to facilitate interactions with biological targets, a common characteristic among many bioactive naphthalene derivatives.[2]

This guide, therefore, serves as a comprehensive technical resource for researchers. It consolidates the known physicochemical properties of Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate, provides a detailed, plausible synthetic route, and, by drawing on data from structurally related analogues, explores its predicted biological activities and hypothesized mechanisms of action. A key focus is placed on its potential as an inhibitor of enzymes implicated in oncology, such as Src Kinase and Indoleamine 2,3-dioxygenase 1 (IDO1). Furthermore, this document provides detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses and unlock the full potential of this promising compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is foundational to its application in a research setting. The following tables summarize the key identifiers and properties for Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1019379-49-7 | [3][4][5] |

| IUPAC Name | ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate | [4][6] |

| Molecular Formula | C₁₆H₁₄O₄ | [3][4] |

| Molecular Weight | 270.28 g/mol | [3][4] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | [6] |

| InChI Key | ZZXPDQIRXRJXEI-UHFFFAOYSA-N | [6] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | [7] |

| Refractive Index | 1.529 | [7] |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 5 | Computed |

| LogP | 2.3 | Predicted |

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[8][9] Explosion-proof general and local exhaust ventilation is recommended.[8]

-

Handling: Avoid contact with skin and eyes.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Wash hands and any exposed skin thoroughly after handling.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharges.[8][11]

First Aid Measures:

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

If Swallowed: Rinse mouth. Get medical attention if you feel unwell.[9][10]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[8][10][11] For long-term stability and to maintain product quality, refrigeration is recommended.[10]

Synthesis and Purification

The synthesis of Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate can be reliably achieved via a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate, a method that has proven effective for preparing various ethyl 2,4-dioxo-4-arylbutanoate derivatives.[12]

Synthetic Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

An In-depth Technical Guide to Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of α,γ-Diketobutanoates in Medicinal Chemistry

The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among these, the structural motif of 4-aryl-2,4-dioxobutanoic acid and its esters has garnered considerable attention. These compounds, characterized by a terminal aromatic group and a β-dicarbonyl system, have shown promise as potent inhibitors of viral enzymes, positioning them as valuable scaffolds in the development of new antiviral drugs. This guide focuses on a specific, yet representative, member of this class: Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. Herein, we provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a forward-looking perspective on its potential applications in drug discovery, particularly as an antiviral agent.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Core Chemical Data

| Property | Value | Source |

| IUPAC Name | ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate | [1][2] |

| CAS Number | 1019379-49-7 | [2][3] |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2] |

| Molecular Weight | 270.28 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | [1] |

Predicted Spectroscopic Data for Structural Verification

While experimental spectra are the gold standard for structural confirmation, predicted data based on the compound's structure provides a valuable reference for researchers.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to reveal characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methylene protons flanked by two carbonyl groups, and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will show distinct peaks for the four carbonyl carbons, the carbons of the ethyl group, the methylene carbon, and the ten carbons of the naphthyl ring system.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (270.28). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands in the carbonyl region (typically between 1650-1750 cm⁻¹) corresponding to the ketone and ester functional groups.

Section 2: Synthesis of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

The synthesis of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate can be efficiently achieved via a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[4] This method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketoester.

Proposed Synthetic Pathway: Claisen Condensation

The logical and most direct route involves the condensation of ethyl oxalate with 1-(1-naphthyl)ethanone.

Caption: Proposed synthesis of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate via Claisen condensation.

Detailed Experimental Protocol

Materials:

-

1-(1-Naphthyl)ethanone

-

Diethyl oxalate

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas, so proper ventilation is essential. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1-(1-Naphthyl)ethanone (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with 1 M hydrochloric acid until the pH is acidic. This will protonate the enolate intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 3: Potential Applications in Drug Discovery

The 4-aryl-2,4-dioxobutanoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Antiviral Activity: A Primary Focus

Research has shown that compounds with the 4-aryl-2,4-dioxobutanoic acid core structure are potent inhibitors of viral enzymes, making them attractive candidates for antiviral drug development.[5][6][7]

-

Influenza Virus Endonuclease Inhibition: A key enzyme in the replication of the influenza virus is a cap-dependent endonuclease. 4-substituted 2,4-dioxobutanoic acids have been identified as selective inhibitors of this enzyme, thereby blocking viral transcription and replication.[5][7] The naphthyl group of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate can engage in hydrophobic interactions within the enzyme's active site, potentially enhancing its inhibitory activity.

-

HIV-1 Integrase Inhibition: HIV-1 integrase is another critical viral enzyme that facilitates the integration of the viral DNA into the host cell's genome. The β-diketo acid moiety present in the hydrolyzed form of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is a well-established pharmacophore for inhibiting this enzyme.

Caption: Potential antiviral mechanisms of action for Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate.

Proposed Experimental Workflow for Biological Evaluation

To validate the therapeutic potential of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate, a systematic biological evaluation is necessary.

Step 1: In Vitro Enzyme Inhibition Assays

-

Influenza Endonuclease Assay: A fluorescence-based assay can be employed to measure the inhibition of recombinant influenza endonuclease. The assay would involve incubating the enzyme with a fluorogenic substrate in the presence of varying concentrations of the test compound.

-

HIV-1 Integrase Assay: A commercially available kit can be used to assess the inhibition of both the 3'-processing and strand transfer steps of HIV-1 integrase.

Step 2: Cell-Based Antiviral Assays

-

Influenza Virus Plaque Reduction Assay: This assay determines the concentration of the compound required to reduce the number of viral plaques in a cell culture by 50% (EC₅₀).

-

HIV-1 Replication Assay: A cell line susceptible to HIV-1 infection would be treated with the compound, and the level of viral replication would be quantified by measuring the activity of reverse transcriptase in the culture supernatant.

Step 3: Cytotoxicity Assays

-

It is crucial to assess the compound's toxicity to host cells to determine its therapeutic index (the ratio of the cytotoxic concentration to the effective antiviral concentration). Standard assays such as the MTT or LDH release assay can be used.

Conclusion and Future Directions

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate represents a promising starting point for the development of novel antiviral agents. Its synthesis is achievable through well-established organic chemistry principles, and its core structure is known to interact with key viral enzymes. The proposed experimental workflow provides a clear path for elucidating its biological activity and therapeutic potential. Further research should focus on optimizing the structure to enhance potency and selectivity, as well as on understanding its pharmacokinetic and pharmacodynamic properties. The insights gained from studying this compound could pave the way for a new class of broad-spectrum antiviral drugs.

References

-

The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (n.d.). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. PMC. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Tomassini, J. E., Davies, M. E., Hastings, J. C., Lingham, R., Mojena, M., Raghoobar, S. L., Singh, S. B., Tkacz, J. S., & Goetz, M. A. (n.d.). A novel antiviral agent which inhibits the endonuclease of influenza viruses. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

- 1. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate - AiFChem [aifchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel antiviral agent which inhibits the endonuclease of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

Abstract: Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is a polyfunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its unique structure, featuring a naphthyl group, a β,δ-diketo system, and an ethyl ester moiety, renders it a versatile building block for the synthesis of complex heterocyclic scaffolds and other advanced molecular architectures. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, plausible synthetic routes, and safety considerations. The content herein is curated for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this compound for laboratory applications.

Compound Identification and Molecular Structure

Precise identification is the foundation of all chemical research. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is systematically identified by several key descriptors, summarized below.

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate | [1][2] |

| CAS Number | 1019379-49-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2][3][4] |

| Molecular Weight | 270.28 g/mol | [1][2][3][4] |

| Synonyms | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate; 1-Naphthalenebutanoic acid, α,γ-dioxo-, ethyl ester | [2] |

| InChI Key | ZZXPDQIRXRJXEI-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | [2] |

Molecular Architecture

The molecule's structure is defined by three critical functional regions:

-

Naphthyl Group: A bulky, aromatic system that imparts significant steric influence and provides sites for electrophilic aromatic substitution.

-

Dioxo-butanoate Chain: A 1,3-dicarbonyl system (specifically, a β,δ-diketo ester) that is the primary center of reactivity.

-

Ethyl Ester: A terminal group that can be hydrolyzed or transesterified.

Caption: Keto-Enol tautomerism in the β,δ-diketo ester system.

Physicochemical Properties

The physical properties of a compound are paramount for its handling, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and predictive models provides a solid baseline.

| Property | Value / Observation | Source / Method |

| Physical State | Solid | [3] |

| Appearance | Not specified (typically off-white to yellow powder) | General Observation |

| Melting Point | Data not available | [3] |

| Boiling Point | 356.8 ± 22.0 °C at 760 Torr | 3 |

| Density | 1.276 ± 0.06 g/cm³ at 20 °C | 3 |

| Solubility | Data not available | [3] |

| Storage Condition | Store at room temperature (20-22 °C), sealed in a dry environment | [3] |

Protocol 1: Standardized Protocol for Solubility Determination

The lack of published solubility data necessitates a standardized experimental approach. This protocol allows for a qualitative and semi-quantitative assessment of solubility, which is critical for selecting appropriate solvents for reactions, purification, and analysis.

Objective: To determine the solubility of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate in a range of common laboratory solvents.

Materials:

-

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

-

Calibrated analytical balance

-

Vortex mixer

-

Set of 1.5 mL glass vials

-

Solvents: Water, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Hexanes, Dimethyl Sulfoxide (DMSO)

Methodology:

-

Sample Preparation: Accurately weigh 1 mg, 5 mg, and 10 mg of the compound into separate, labeled glass vials.

-

Solvent Addition: Add 1.0 mL of the first test solvent (e.g., Water) to each of the three vials.

-

Mixing: Cap the vials securely and vortex for 60 seconds at room temperature.

-

Observation: Visually inspect each vial for undissolved solid.

-

If all solid dissolves in the 10 mg/mL vial, the compound is classified as "Very Soluble" (>10 mg/mL).

-

If the 5 mg/mL vial is clear but the 10 mg/mL is not, it is "Soluble" (5-10 mg/mL).

-

If the 1 mg/mL vial is clear but the 5 mg/mL is not, it is "Sparingly Soluble" (1-5 mg/mL).

-

If undissolved solid remains in the 1 mg/mL vial, it is "Insoluble" (<1 mg/mL).

-

-

Repeat: Repeat steps 2-4 for each solvent in the test panel.

-

Data Recording: Record the observations in a structured table.

Causality: This tiered concentration approach provides a rapid yet informative solubility profile. Starting with a broad range of solvents—from polar protic (water, ethanol) to polar aprotic (acetone, DMSO) and non-polar (hexanes)—allows for the rational selection of solvent systems for subsequent applications, such as chromatography or reaction media.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this compound are not publicly available, we can reliably predict the key features based on its known structure and data from analogous compounds. [6][7]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ~8.2 - 8.5 | Multiplet | 1H | Aromatic H (peri-proton on naphthyl ring), deshielded by steric compression and ring currents. |

| ~7.5 - 8.0 | Multiplet | 6H | Remaining aromatic protons of the naphthyl ring. |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ of the ethyl ester, coupled to the methyl group. |

| ~3.50 | Singlet (s) | 2H | -CO-CH₂ -CO- methylene protons. The chemical shift can vary depending on the keto-enol equilibrium. |

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ of the ethyl ester, coupled to the methylene group. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~195 - 200 | C =O (Ketone adjacent to naphthyl group) |

| ~180 - 185 | C =O (Ketone adjacent to ester) |

| ~160 - 165 | C =O (Ester carbonyl) |

| ~124 - 135 | Aromatic C arbons of the naphthyl ring (10 signals expected). |

| ~62 | -O-CH₂ -CH₃ (Ester methylene carbon) |

| ~45 | -CO-CH₂ -CO- (Methylene carbon) |

| ~14 | -O-CH₂-CH₃ (Ester methyl carbon) |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch (CH₂, CH₃) |

| ~1735 - 1715 | Strong | C=O stretch (Ester carbonyl) |

| ~1710 - 1680 | Strong | C=O stretch (Ketone carbonyls, likely two distinct peaks) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 - 1100 | Strong | C-O stretch (Ester) |

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 270.09, corresponding to the molecular formula C₁₆H₁₄O₄.

-

Key Fragments: Fragmentation is expected to occur at the labile bonds adjacent to the carbonyl groups.

Caption: Plausible fragmentation pathway in EI-Mass Spectrometry.

Synthesis and Reactivity

As a molecular building block, understanding the synthesis and reactivity of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is essential for its application.

Plausible Synthetic Pathway

A robust and common method for synthesizing β-keto esters is the Claisen condensation. A plausible route to the target molecule involves the condensation of ethyl 1-naphthoate with ethyl pyruvate, or a related multi-step sequence. A highly analogous and well-documented procedure involves the Friedel-Crafts acylation of naphthalene followed by esterification, which can be adapted. [8]A likely laboratory synthesis would proceed via the reaction of a 1-naphthoyl derivative with a C4 ester building block.

Caption: Conceptual workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which makes it a precursor for a diverse range of more complex molecules, particularly heterocycles.

-

Reaction with Hydrazines: Condensation with hydrazine or substituted hydrazines yields pyrazole derivatives.

-

Reaction with Hydroxylamine: Forms isoxazole derivatives.

-

Reaction with Amidines: Leads to the formation of pyrimidine rings.

-

Knorr Pyrrole Synthesis: Reaction with α-amino ketones can produce substituted pyrroles.

This versatility makes it an ideal scaffold for generating compound libraries for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound possesses moderate hazards that must be managed with appropriate precautions.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.<[1][3]br>H315: Causes skin irritation.<[1][3]br>H319: Causes serious eye irritation. [1][3] |

| Precautionary Statements | P261: Avoid breathing dust/fumes.<[1]br>P280: Wear protective gloves/eye protection.<[9]br>P302+P352: IF ON SKIN: Wash with plenty of water.<[1]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] |

Handling:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE): safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid generating dust. Handle as a solid and weigh carefully.

Storage:

-

Store in a tightly sealed container to prevent moisture absorption.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [3][10]

Applications in Research and Drug Development

The primary application of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is as a synthetic intermediate or building block . Its structure is pre-organized for the efficient construction of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.

Caption: Use as a scaffold for diverse heterocyclic synthesis.

By reacting this single precursor with a panel of different binucleophiles (like hydrazines, hydroxylamine, etc.), researchers can rapidly generate a library of compounds with a constant naphthyl moiety but varying heterocyclic cores. This strategy is highly effective in structure-activity relationship (SAR) studies for identifying new drug leads.

Conclusion

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is more than just a chemical compound; it is a versatile tool for molecular innovation. Its well-defined structure, predictable reactivity, and potential for creating diverse chemical libraries make it a valuable asset for scientists in organic synthesis and drug development. This guide has consolidated the available and predicted data to provide a robust framework for its safe and effective use in the laboratory.

References

-

PubChem. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904. [Link]

-

The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

Hotelu Intercontinental Warszawa. 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate. [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics 2010, 29, 9, 2176–2179. [Link]

-

University of Wisconsin-Madison. ¹H NMR: Intermediate Level, Spectrum 18. [Link]

-

Hoffman Fine Chemicals. CAS 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate. [Link]

-

LookChem. Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate Safety Data Sheets (SDS). [Link]

-

University of Southampton. Supplemental Chemical Synthesis. [Link]

-

Seedion. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. [Link]

Sources

- 1. 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate - AiFChem [aifchem.com]

- 2. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate - 羰基化合物 - 西典实验 [seedior.com]

- 6. rsc.org [rsc.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.com [fishersci.com]

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate mechanism of action theories

An In-depth Technical Guide on the Core Mechanism of Action Theories for Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

Abstract

Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate is a molecule possessing two key structural motifs: a bulky, lipophilic naphthalene ring and a 1,3-diketo acid moiety. While direct experimental data on this specific compound are sparse in public literature, its chemical architecture allows for robust, theory-driven hypotheses regarding its mechanism of action.[1][2] This guide synthesizes information from structurally related compounds to propose and detail the most plausible biological targets and mechanisms. The primary and most compelling theory centers on the inhibition of HIV-1 integrase, a validated target for the 4-aryl-2,4-dioxobutanoic acid class of molecules.[3][4][5] Secondary theories, based on the well-documented activities of naphthalene-containing compounds, include anticancer effects via apoptosis induction or tubulin polymerization disruption, and the inhibition of key enzymes such as acetylcholinesterase.[1][6] This document provides the theoretical framework for each proposed mechanism, supported by authoritative literature, and presents detailed, actionable experimental protocols for their validation in a research setting.

Introduction to Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

As a Senior Application Scientist, it is crucial to dissect a compound's structure to predict its function. Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate presents a fascinating case where its activity can be logically inferred from its constituent parts, providing a clear roadmap for investigation.

Chemical Structure and Properties

The molecule consists of a naphthalene ring linked to a four-carbon chain containing two ketone functionalities (at positions 2 and 4) and terminating in an ethyl ester.[7] The critical feature is the 2,4-dioxobutanoate group, which is a classic β-diketo acid derivative. This functional group is known to be a powerful chelator of divalent metal ions, a property that underpins its most probable mechanism of action.[3] The naphthalene group is a lipophilic, aromatic system that can engage in π-π stacking and hydrophobic interactions with biological targets.[1]

Table 1: Physicochemical Properties of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

| Property | Value | Source |

| CAS Number | 1019379-49-7 | [8] |

| Molecular Formula | C₁₆H₁₄O₄ | [7][8] |

| Molecular Weight | 270.28 g/mol | [8] |

| IUPAC Name | ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate | [8] |

Overview of Potential Biological Activities

Based on structure-activity relationships (SAR) from analogous compounds, Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate is predicted to exhibit several biological activities:

-

Antiviral (Anti-HIV): Primarily through the inhibition of HIV integrase.[4][5]

-

Anticancer: Cytotoxic effects against various cancer cell lines are common for naphthalene derivatives.[1][2]

-

Enzyme Inhibition: Targeting enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA).[1][6]

Primary Mechanism Theory: HIV-1 Integrase Inhibition

The most compelling hypothesis for the mechanism of action of Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate is the inhibition of HIV-1 integrase, an enzyme essential for viral replication that has no human counterpart.[5]

The Role of HIV-1 Integrase in Viral Replication

HIV-1 integrase catalyzes two key steps in the integration of the viral DNA into the host genome:

-

3'-Processing: The enzyme cleaves a dinucleotide from each 3' end of the viral DNA.

-

Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.

The Diketo Acid Pharmacophore: A Validated Inhibitory Motif

The 4-aryl-2,4-dioxobutanoic acid scaffold is a well-established pharmacophore for potent HIV-1 integrase inhibitors.[4] Compounds containing this motif are often powerful inhibitors of the strand transfer step.[5] The mechanism is widely accepted to depend on the presence of two divalent metal ions (typically Mg²⁺) in the enzyme's active site, which are crucial for the catalytic activity.[3]

Proposed Mechanism of Inhibition

The diketo acid portion of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is predicted to bind to the active site of HIV-1 integrase.

The primary inhibitory action involves the coordination of the two ketone oxygens to the two Mg²⁺ ions in the enzyme's catalytic core. This chelation effectively sequesters the essential metal cofactors, rendering the enzyme inactive and preventing the strand transfer reaction. The aromatic naphthalene ring may further stabilize this binding by interacting with regions near the viral DNA binding site.[3]

Caption: Proposed chelation of Mg²⁺ ions by the diketo acid moiety.

Experimental Validation Protocols

To validate this hypothesis, a self-validating system of experiments is required, moving from biochemical assays to cell-based models.

This biochemical assay directly measures the inhibition of the strand transfer step.

Methodology:

-

Reagents & Setup: Recombinant HIV-1 integrase, a 21-mer oligonucleotide substrate, and the test compound (dissolved in DMSO).

-

Reaction Mixture: Prepare a reaction buffer containing the integrase enzyme and the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

-

Initiation: Add the oligonucleotide substrate to initiate the reaction. Incubate at 37°C for 1 hour.

-

Quenching: Stop the reaction by adding a solution containing EDTA.

-

Analysis: Analyze the reaction products using gel electrophoresis. The inhibition of strand transfer is quantified by the reduction in the corresponding product band.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the integrase activity.

This assay determines the compound's ability to inhibit viral replication in a cellular context.

Methodology:

-

Cell Culture: Use a susceptible human cell line (e.g., MT-4 cells or peripheral blood mononuclear cells).

-

Infection: Infect the cells with a known titer of HIV-1 (e.g., HIV-1NL4-3).

-

Treatment: Immediately after infection, add the test compound at various concentrations.

-

Incubation: Incubate the treated, infected cells for 4-5 days.

-

Quantification: Measure the extent of viral replication. This can be done by quantifying the p24 antigen in the cell supernatant using an ELISA kit.

-

Cytotoxicity Control: In parallel, treat uninfected cells with the same concentrations of the compound to determine its cytotoxicity (CC₅₀) using an MTT or similar viability assay.

-

Data Analysis: Calculate the EC₅₀ (50% effective concentration) and the Therapeutic Index (TI = CC₅₀ / EC₅₀). A high TI indicates selective antiviral activity.

Secondary Mechanism Theory: Anticancer Activity

The naphthalene scaffold is present in many compounds with documented anticancer properties.[1]

The Naphthalene Moiety in Oncology

Naphthalene derivatives can exert cytotoxic effects through various mechanisms. Their lipophilic nature may facilitate membrane interaction and cellular uptake.

Potential Anticancer Mechanisms

Many naphthalene-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[1] The exact pathway can vary but often involves the activation of caspases and disruption of mitochondrial function.

Certain naphthalene derivatives act as mitotic inhibitors by interfering with the polymerization of tubulin into microtubules, which are essential for cell division.[1] This action is similar to well-known chemotherapy agents.

Caption: Experimental workflow to investigate potential anticancer activity.

Experimental Validation Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[2]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth.

This assay directly measures the effect of the compound on the assembly of purified tubulin.

Methodology:

-

Reagents: Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, GTP, and a polymerization buffer.

-

Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of the test compound. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Initiation: Add purified tubulin to each well to initiate polymerization.

-

Monitoring: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C. Record the absorbance every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Tertiary Mechanism Theory: Neuro-Enzyme Inhibition

Derivatives of 1-naphthol have demonstrated inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes.[1][6]

Naphthalene Derivatives as Enzyme Inhibitors

The aromatic naphthalene ring can fit into the active sites of various enzymes, leading to inhibition. For AChE, this often involves interaction with the catalytic or peripheral anionic site.

Potential Targets: AChE and Carbonic Anhydrase

-

Acetylcholinesterase (AChE): A key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for Alzheimer's disease.[6]

-

Carbonic Anhydrase (CA): A family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

Experimental Validation Protocols

This is a widely used, reliable method for measuring AChE activity.

Methodology:

-

Reagents: Acetylcholinesterase (from electric eel or human erythrocytes), acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and phosphate buffer.

-

Reaction Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Measurement: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. Measure the rate of color formation by reading the absorbance at 412 nm every minute for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for the compound.

Summary and Future Directions

Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate holds significant potential as a biologically active molecule, with the inhibition of HIV-1 integrase being its most probable and potent mechanism of action. The structural precedent for this activity is strong and provides a clear primary path for investigation. The secondary and tertiary theories of anticancer activity and neuro-enzyme inhibition, while more speculative, are grounded in the known pharmacology of the naphthalene moiety and warrant exploration. The experimental protocols detailed in this guide provide a comprehensive and self-validating framework for researchers to systematically test these hypotheses, elucidate the compound's true mechanism of action, and unlock its potential therapeutic value.

References

- Benchchem. An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 4-(1-naphthyl)

- Benchchem. A Comparative Guide to the Biological Activity of Ethyl 4-(1-naphthyl)

- PubChem. Ethyl 4-(1-Naphthyl)

- PubMed.

- Benchchem. Synthesis of Ethyl 4-(1-naphthyl)

- NIH. A Novel Anti-HIV Active Integrase Inhibitor with a Favorable In Vitro Cytochrome P450 and Uridine 5'-diphospho-glucuronosyltransferase Metabolism Profile.

- AiFChem. 1019379-49-7 | Ethyl 4-(1-naphthyl)

- PubMed.

- PubMed. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.

- NIH. HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel HIV integrase inhibitors with anti-HIV activity: insights into integrase inhibition from docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate - AiFChem [aifchem.com]

Navigating the Labyrinth: A Technical Guide to the Safe Handling, Storage, and Use of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of scientific research and pharmaceutical development, the introduction of novel chemical entities is a constant. Among these is Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate, a compound of increasing interest. As with any specialty chemical, a thorough understanding of its safe handling, storage, and in-lab use is not merely a matter of regulatory compliance, but a cornerstone of scientific integrity and personnel safety. This guide, compiled from available safety data and expert chemical handling protocols, aims to provide a comprehensive overview for laboratory personnel.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a substance is the first line of defense in ensuring its safe handling.

| Property | Value | Source |

| Chemical Name | Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | PubChem[1] |

| CAS Number | 1019379-49-7 | AiFChem[2] |

| Molecular Formula | C16H14O4 | AiFChem[2] |

| Molecular Weight | 270.28 g/mol | AiFChem[2] |

| Physical State | Solid | Hoffman Fine Chemicals |

Table 1: Physicochemical Properties of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate

Hazard Assessment and GHS Classification

Based on available data, Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements.

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray[2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Safe Handling Protocols: A Proactive Approach

The causality behind safe handling protocols is rooted in minimizing exposure and mitigating inherent risks. The following procedures are designed as a self-validating system to ensure laboratory safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids is through engineering controls. All weighing and manipulation of solid Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants. Ensure that the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3]

-

Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.[3]

General Hygiene Practices

-

Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Do not store food or beverages in refrigerators or freezers used for chemical storage.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage is at room temperature.

-

Incompatible Materials: Keep away from strong oxidizing agents and bases.[5]

-

Stability: The compound is chemically stable under standard ambient conditions. However, it may decompose upon exposure to light.[6] Therefore, storage in an opaque or amber container is recommended.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For small spills, trained laboratory personnel may proceed with cleanup, provided they have the appropriate PPE and spill kit materials.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Alert others in the immediate area of the spill.

-

Don PPE: Put on appropriate PPE, including a lab coat, chemical safety goggles, and chemically resistant gloves.

-

Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill.

-

Collect the Material: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the Area: Clean the spill area with a detergent and water solution, followed by a final rinse with water.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated. It is not classified as a carcinogen by IARC, NTP, or OSHA.

-

Ecological Information: Do not let the product enter drains.[6] The environmental impact of this compound has not been fully investigated.

Disposal Considerations

All waste generated from the use of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate, including unused product and contaminated materials, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance on waste collection and disposal procedures.

Conclusion: A Culture of Safety

The safe and effective use of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate in a research and development setting is predicated on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the inherent hazards, implementing robust handling and storage protocols, and being prepared for emergencies, scientists can mitigate risks and ensure a safe laboratory environment for all. This guide serves as a foundational document; however, it is imperative that all laboratory personnel receive hands-on training and consult their institution-specific safety protocols.

References

-

PubChem. (n.d.). Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

LookChem. (2017, August 16). Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate Safety Data Sheets(SDS). Retrieved from [Link]

- MilliporeSigma. (2025, July 18). Safety Data Sheet.

-

Seedion. (n.d.). Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate. Retrieved from [Link]

Sources

- 1. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate - AiFChem [aifchem.com]

- 3. Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate - 羰基化合物 - 西典实验 [seedior.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Where to buy Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate for research

An In-Depth Technical Guide to Sourcing and Utilizing Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate for Research Applications

Introduction: Identifying a Key Synthetic Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate (CAS No. 1019379-49-7) emerges as a chemical intermediate of significant interest.[1][2] Its molecular architecture, featuring a naphthalene moiety coupled with a reactive 1,3-dicarbonyl system, presents a versatile scaffold for the synthesis of complex heterocyclic structures and other potential biologically active molecules.[3][4][5] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the procurement, handling, and potential synthetic applications of this valuable research chemical. We will delve into sourcing from reputable suppliers, interpreting quality control data, and provide an illustrative experimental workflow to showcase its utility.

Part 1: Sourcing and Procurement of Research-Grade Material

The integrity of any research program begins with the quality of its reagents. For a specialized intermediate like Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate, sourcing from a reliable supplier who caters specifically to the research and development community is critical. These suppliers typically provide detailed analytical data and ensure batch-to-batch consistency, which is essential for reproducible experimental results.

Identifying Reputable Suppliers

Our investigation identifies several chemical suppliers that list Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate in their catalogs. These vendors are established providers of building blocks, reagents, and other fine chemicals for the pharmaceutical and biotechnology industries. It is crucial to engage with suppliers who explicitly state that their products are for scientific research use only, ensuring they meet the required purity standards for such applications.[1][6]

Supplier and Product Overview

For ease of comparison, the following table summarizes the offerings for Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate from various suppliers. Researchers should always verify stock status and lead times directly with the vendor.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AiFChem | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate | 1019379-49-7 | 95% | Inquiry-based |

| Hoffman Fine Chemicals | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate | 1019379-49-7 | Not specified | 25g, 50g, 100g |

| Seedion | Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | 1019379-49-7 | ≥95% | 250mg, 1g |

| Amadis Chemical | Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | 1019379-49-7 | Not specified | Inquiry-based |

Note: Availability and specifications are subject to change. Researchers are advised to request a formal quotation and a Certificate of Analysis (CoA) before purchase.

Procurement and Verification Workflow

A systematic approach to procurement is essential for ensuring the quality and timely arrival of research chemicals. The following workflow illustrates the key steps from supplier identification to material acceptance.

Caption: A standard workflow for procuring and validating research chemicals.

Part 2: Physicochemical Properties and Safe Handling

Understanding the fundamental properties and safety requirements of a chemical is a prerequisite for its use in any experimental setting.

Key Chemical Data

The following table summarizes the essential physicochemical data for Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate.

| Property | Value | Source |

| CAS Number | 1019379-49-7 | [1][2][7] |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2][7] |

| Molecular Weight | 270.28 g/mol | [1][7] |

| IUPAC Name | ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate | [1][2] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C12 | [1] |

| Storage | Room temperature, dry | [7] |

Safety and Handling

-

Hazard Statements: Supplier information suggests the compound may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a dry, tightly sealed container to prevent hydrolysis of the ester and hydration of the keto groups.[7]

Part 3: Synthetic Considerations and Experimental Protocols

The synthetic utility of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate stems from its dicarbonyl functionality. This structural motif is a classic precursor for the construction of various heterocyclic systems through condensation reactions with dinucleophiles.

Overview of Synthetic Routes

Aryl α,γ-diketo esters of this type are typically synthesized via methods such as the Claisen condensation between an appropriate aryl methyl ketone (e.g., 1-acetylnaphthalene) and an oxalate ester (e.g., diethyl oxalate). This well-established reaction provides a direct route to the 1,3-dicarbonyl system. The general principle of forming α-keto esters through acylation or related coupling reactions is a cornerstone of organic synthesis.[9]

Synthetic Pathway Visualization

The diagram below illustrates a plausible synthetic route to the target molecule, representing a common strategy for creating such scaffolds.

Caption: A representative synthetic route to the target compound.

Illustrative Experimental Protocol: Synthesis of a Pyrazole Derivative

To demonstrate the synthetic utility of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate, the following is a representative protocol for its conversion into a substituted pyrazole, a common scaffold in medicinal chemistry. This protocol is based on the well-known Knorr pyrazole synthesis.

Objective: To synthesize Ethyl 5-(1-naphthyl)-1H-pyrazole-3-carboxylate via condensation with hydrazine.

Materials:

-

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).

-

Causality: Ethanol is chosen as a polar protic solvent that is suitable for both reactants and the reaction conditions.

-

-

Reagent Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution. Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Causality: The acid catalyst facilitates the initial condensation by protonating a carbonyl group, increasing its electrophilicity. Hydrazine is the dinucleophile that will form the pyrazole ring.

-

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic pyrazole ring.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally with brine.

-

Causality: The aqueous washes remove water-soluble impurities, the unreacted hydrazine, and the acid catalyst. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure pyrazole derivative.

Part 4: Applications in Research and Drug Discovery

The true value of a building block like Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate lies in its potential to generate novel molecular entities for biological screening.[4]

-

Scaffold for Heterocyclic Synthesis: As demonstrated in the protocol above, the 1,3-dicarbonyl moiety is a classic handle for synthesizing five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines. These ring systems are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[10]

-

Precursor for Bioactive Molecules: Aryl keto-esters and their derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities.[3][11] The naphthalene group provides a lipophilic, rigid core that can be exploited for binding interactions with biological targets, such as enzyme active sites.

-

Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for screening campaigns. Its size and functionality align with the principles of fragment-based drug discovery (FBDD), where smaller, low-complexity molecules are used as starting points for developing more potent lead compounds.

Conclusion

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is a specialized but highly valuable chemical intermediate for researchers engaged in synthetic and medicinal chemistry. Its procurement requires careful selection of suppliers who provide high-purity, research-grade material. The compound's reactive dicarbonyl functionality makes it an excellent precursor for the synthesis of diverse heterocyclic systems, positioning it as a key building block in the quest for novel therapeutic agents. This guide provides the foundational knowledge for scientists to confidently source, handle, and strategically employ this compound in their research endeavors.

References

-

Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate. Hoffman Fine Chemicals.[Link]

-

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. Seedion.[Link]

-

Your Inquiry on Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. Chemical-Suppliers.com.[Link]

-

ethyl 4-(1H-indol-3-yl)-2, 4-dioxobutanoate, 100 mg. CP Lab Safety.[Link]

-

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. PubChem, National Center for Biotechnology Information.[Link]

-

2-Butanol. BuyersGuideChem.[Link]

-

An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services.[Link]

-

A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate.[Link]

-

Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate.[Link]

-

Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. MDPI.[Link]

-

Natural Products as a Foundation for Drug Discovery. National Center for Biotechnology Information.[Link]

Sources

- 1. 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate - AiFChem [aifchem.com]

- 2. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate - 羰基化合物 - 西典实验 [seedior.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aurigeneservices.com [aurigeneservices.com]

Methodological & Application

Synthesis Protocol for Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate: An Application Note

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Keto Esters in Medicinal Chemistry

Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is a β-keto ester featuring a naphthalene moiety. The β-keto ester functional group is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for the synthesis of a wide array of more complex molecules. The presence of the bulky, aromatic naphthalene group in Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate makes it a valuable building block in drug discovery. Naphthalene derivatives are known to exhibit a range of biological activities, and their incorporation into novel molecular scaffolds is a common strategy in the development of new therapeutic agents. This application note provides a detailed protocol for the synthesis of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate, based on the principles of the Claisen condensation reaction.

Synthetic Strategy: The Claisen Condensation

The most direct and efficient method for the synthesis of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is the Claisen condensation. This reaction involves the coupling of two ester molecules in the presence of a strong base to form a β-keto ester.[1][2][3] In this specific synthesis, ethyl 1-naphthylacetate is condensed with diethyl oxalate.

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of ethyl 1-naphthylacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-keto ester, Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate.[1][2] The choice of sodium ethoxide as the base is critical to prevent transesterification reactions with the ethyl esters.[4]

Experimental Protocol

This protocol details the synthesis of Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate via a Claisen condensation reaction.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| Ethyl 1-naphthylacetate | C₁₄H₁₄O₂ | 214.26 | 1.0 eq | Sigma-Aldrich |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 1.2 eq | Sigma-Aldrich |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.1 eq | Sigma-Aldrich |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | As solvent | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For workup | Sigma-Aldrich |

| 1 M Hydrochloric acid | HCl | 36.46 | For workup | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | For workup | Sigma-Aldrich |

| Brine (saturated NaCl solution) | NaCl | 58.44 | For workup | Sigma-Aldrich |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (1.1 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Esters: To the stirred suspension of sodium ethoxide, add a solution of ethyl 1-naphthylacetate (1.0 eq) in anhydrous ethanol dropwise via the dropping funnel. After the addition is complete, add diethyl oxalate (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add cold diethyl ether and stir for 15 minutes. Carefully add cold 1 M hydrochloric acid to neutralize the excess base and dissolve the sodium salts. Transfer the mixture to a separatory funnel.

-

Washing: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure of the synthesized Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate (CAS No. 1019379-49-7) can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. byjus.com [byjus.com]

- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 1019379-49-7 | Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate - AiFChem [aifchem.com]

- 6. Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate | C16H14O4 | CID 43186904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Naphthalenic Ketones

An Application Guide to the Friedel-Crafts Acylation of Naphthalene: Protocols for Regioselective Synthesis

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful and direct method for introducing acyl groups onto aromatic rings.[1] When applied to naphthalene, this reaction unlocks access to acetylnaphthalenes, a class of molecules that serve as pivotal intermediates in diverse fields of chemical synthesis. These naphthalenic ketones are not mere laboratory curiosities; they are foundational building blocks for pharmaceuticals, fragrances, and advanced materials.[2][3][4] For instance, 2-acetylnaphthalene is a key precursor in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[5]

The synthetic utility of this reaction, however, is intrinsically linked to the challenge of regioselectivity. Naphthalene possesses two distinct reactive sites for electrophilic attack: the α-position (C1) and the β-position (C2). The ability to selectively target one position over the other is paramount for an efficient synthesis. This application note provides a detailed examination of the mechanistic principles governing this selectivity and presents validated, step-by-step protocols for the targeted synthesis of both 1-acetylnaphthalene and 2-acetylnaphthalene.

Part 1: Mechanistic Insights and the Principle of Regiocontrol

The acylation of naphthalene is a classic example of a reaction governed by the principles of kinetic versus thermodynamic control.[6][7][8] The choice of solvent and reaction temperature are the primary levers that an experimentalist can use to dictate the outcome, steering the reaction toward either the kinetically favored or the thermodynamically favored product.

1.1 The Reaction Mechanism

The reaction proceeds through a standard electrophilic aromatic substitution pathway:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with an acylating agent like acetyl chloride to generate a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[1]

-

Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the acylium ion. This attack can occur at either the α- or β-position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

-

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the naphthalene ring and yielding the acetylnaphthalene product.[10]

-

Product Complexation: The ketone product, being a Lewis base, complexes with the AlCl₃ catalyst. This is a crucial point: because of this complexation, a stoichiometric amount (or slight excess) of the catalyst is required, rather than a catalytic amount.[10]

1.2 Kinetic vs. Thermodynamic Pathways

The stability of the intermediate arenium ion determines the kinetic path, while the stability of the final product determines the thermodynamic path.

-

Kinetic Control (α-Substitution): Attack at the α-position (C1) leads to an arenium ion that is better stabilized by resonance, as the positive charge can be delocalized across both rings of the naphthalene system without disrupting the aromaticity of the second ring.[9] This leads to a lower activation energy, making α-acylation the faster reaction. This pathway is favored under conditions that do not allow for equilibration, such as low temperatures and the use of non-polar solvents where the product-catalyst complex may precipitate.[9][11][12]

-

Thermodynamic Control (β-Substitution): The final product, 2-acetylnaphthalene, is sterically more stable than 1-acetylnaphthalene. The C1 position is flanked by the "peri" hydrogen at C8, creating steric strain with the bulky acetyl group. The C2 position is less sterically hindered.[12] Under conditions that permit the reaction to be reversible (i.e., higher temperatures in polar solvents that keep all species dissolved), the initially formed kinetic product can revert to the starting materials and re-react to form the more stable thermodynamic product.[11][13]

The diagram below illustrates these competing reaction pathways.

Part 2: Experimental Protocols

Safety Precaution: Friedel-Crafts reactions must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride and the solvents used are hazardous. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

2.1 General Experimental Workflow

The following diagram outlines the universal steps for performing a Friedel-Crafts acylation, from setup to product isolation.

2.2 Protocol 1: Synthesis of 1-Acetylnaphthalene (Kinetic Control)

This protocol maximizes the formation of the α-isomer by using a non-polar solvent at a low temperature to prevent equilibration.[11][14]

-

Materials & Reagents:

-

Naphthalene (C₁₀H₈)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexane for recrystallization

-

-

Step-by-Step Procedure:

-